![molecular formula C23H30O12 B169424 6-O-Vanilloylajugol CAS No. 124168-04-3](/img/structure/B169424.png)
6-O-Vanilloylajugol
Overview
Description
Molecular Structure Analysis
The molecular formula of 6-O-Vanilloylajugol is C23H30O12 . The structures of all compounds were established by spectroscopic evidence (UV, IR, 1D and 2D NMR, LC-ESIMS) .Physical And Chemical Properties Analysis
6-O-Vanilloylajugol has a molecular weight of 498.5 g/mol . It is a white or off-white crystalline powder with a spicy aroma . It is soluble in some organic solvents such as ethanol and dichloromethane, but insoluble in water .Scientific Research Applications
Antioxidant Properties
6-O-Vanilloylajugol: has been identified to possess antioxidant properties, particularly in scavenging free radicals . This compound demonstrates scavenging properties toward the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is a common indicator of antioxidant activity. This application is significant in research focused on mitigating oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases.
Mechanism of Action
Target of Action
The primary target of 6-O-Vanilloylajugol is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical . DPPH is a stable free radical that has been widely used as a tool for estimating the free radical-scavenging activities of antioxidants.
Mode of Action
6-O-Vanilloylajugol interacts with the DPPH radical, demonstrating scavenging properties . This means that it can donate an electron to this radical, neutralizing it and preventing it from causing oxidative damage to cells and tissues.
Pharmacokinetics
It is known to be soluble in organic solvents such as ethanol and dichloromethane, but insoluble in water . This suggests that its bioavailability may be influenced by factors such as the presence of certain solvents or carriers in a formulation.
Result of Action
The primary result of 6-O-Vanilloylajugol’s action is its antioxidant effect, which is achieved through the scavenging of free radicals . By neutralizing these harmful molecules, it can help to prevent cellular damage and maintain the integrity of cells and tissues.
properties
IUPAC Name |
[(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O12/c1-23(30)8-14(33-20(29)10-3-4-12(25)13(7-10)31-2)11-5-6-32-21(16(11)23)35-22-19(28)18(27)17(26)15(9-24)34-22/h3-7,11,14-19,21-22,24-28,30H,8-9H2,1-2H3/t11-,14+,15+,16+,17+,18-,19+,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAISAAYEQAVGA-YYFWYDPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What were the key findings regarding the isolation and identification of 6-O-vanilloylajugol from Verbascum lasianthum?
A1: Researchers successfully isolated three iridoid glucosides from the roots of Verbascum lasianthum, including 6-O-vanilloylajugol. The structure of 6-O-vanilloylajugol was elucidated using a combination of spectroscopic techniques, including UV, IR, 1D and 2D NMR, and LC-ESIMS [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.